N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide - 1049509-37-6

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Catalog Number: EVT-3073709
CAS Number: 1049509-37-6
Molecular Formula: C25H29N5O2
Molecular Weight: 431.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of "N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide" is not detailed in the provided papers, its synthesis likely involves a multi-step process based on the synthesis of similar compounds []. A possible synthetic route could involve:

Molecular Structure Analysis

Determining the three-dimensional conformation and electronic properties through computational methods like Density Functional Theory (DFT) calculations [] could provide valuable insights into its potential interactions with biological targets.

Applications
  • Medicinal Chemistry: As a potential lead compound for developing novel therapeutics targeting serotonin and adrenergic receptors [, ].
  • Pharmacological Research: As a tool compound for investigating the roles of specific receptors and ion channels in various biological processes [].

Compound Description: This series of compounds features a 3-phenyl-1H-pyrazole-5-carboxamide core structure, with various substituents, and was investigated for its anti-inflammatory activity. The research primarily focused on their unusual fragmentation patterns observed during electrospray ionization tandem mass spectrometry (ESI MS/MS) analysis. []

Relevance: These compounds share a 3-(4-phenylpiperazin-1-yl)propyl moiety with the target compound, N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This structural similarity suggests potential overlap in their binding interactions and pharmacological profiles, despite differences in the core heterocyclic scaffold. []

Compound Description: This series of compounds, with specific emphasis on compounds 5-7, incorporates a 3-spiro-cyclohexanepyrrolidine-2,5-dione core and a N-[3-(4-phenylpiperazin-1-yl)-propyl] substituent. These compounds were designed and synthesized to investigate their affinity for 5-HT1A and 5-HT2A receptors. Notably, compounds 5-7 displayed high affinity for the 5-HT2A receptor and exhibited antagonist activity at this receptor subtype. []

Relevance: The presence of the N-[3-(4-phenylpiperazin-1-yl)-propyl] substituent in these compounds directly mirrors its presence in N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This shared structural feature suggests that both compound classes may interact with similar biological targets, potentially including serotonin receptors, although the binding affinities and functional outcomes may differ due to the variations in their core structures. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Compound Description: This compound consists of a 2-(3-(4-phenylpiperazin-1-yl)propyl) substituent attached to an isoindoline-1,3-dione core. It has been synthesized and characterized using various techniques, including NMR and X-ray crystallography. Additionally, its antimicrobial properties have been evaluated, and computational studies, such as density functional theory (DFT) calculations and molecular docking simulations, have been performed to understand its structure-activity relationship. []

Relevance: This compound shares the 3-(4-phenylpiperazin-1-yl)propyl group with N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This structural similarity suggests they may share similar physicochemical properties and could potentially target overlapping biological pathways, despite the differences in their core structures. []

Pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione)

Compound Description: Pelanserin is a well-known pharmaceutical compound that acts as a potent antagonist at both serotonin 5-HT2 and α1-adrenoceptors. Its structure features a quinazoline-2,4(1H,3H)-dione core with a 3-[3-(4-phenylpiperazin-1-yl)propyl] substituent. []

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives

Compound Description: This series of compounds is characterized by a 3-aryl-3-alkyl-pyrrolidin-2-one core with either a 1-[3-(4-phenylpiperazin-1-yl)-propyl] or 1-[3-(4-phenylpiperidine)-propyl] substituent. These compounds were designed and synthesized to evaluate their potential as antiarrhythmic and antihypertensive agents. Pharmacological evaluations revealed that some derivatives exhibited significant antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats, while others showed promising antihypertensive effects in normotensive rats. []

Relevance: The 1-[3-(4-phenylpiperazin-1-yl)-propyl] substituent in this series directly corresponds to the same structural element in N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This similarity strongly suggests potential overlap in their pharmacological activities, especially considering their shared focus on cardiovascular and neurological effects. []

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives

Compound Description: These compounds are characterized by a 2-azaspiro[4.5]decane-1,3-dione core with an N-(4-arylpiperazin-1-yl)-alkyl substituent. The research focused on exploring their anticonvulsant activity and potential neurotoxicity. While several compounds in this series displayed promising anticonvulsant properties, some exhibited neurotoxicity at higher doses. []

Relevance: While these compounds share the piperazine ring with the target compound, the structural variation lies in the absence of the "phenyl" substituent on the piperazine ring in this series, as opposed to the 4-phenylpiperazine moiety in N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This subtle difference can significantly influence their pharmacological profiles, highlighting the importance of specific substituents in drug design. []

Compound Description: These four compounds are high-affinity blockers of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. They were studied in the context of their effects on G protein-coupled receptor pharmacology, specifically focusing on their influence on voltage-dependent Ca2+ channels in rat sympathetic neurons. The study explored the concepts of constitutive receptor activation, the role of Na+ ions in receptor modulation, and the differential pharmacological profiles of NOP receptor antagonists. []

Relevance: Although structurally diverse from N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, JTC-801 shares the 2-methylquinoline moiety. This shared structural feature, though within a different overall molecular framework, highlights the potential relevance of this chemical motif in interacting with specific biological targets. Further investigation is needed to determine if N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exhibits any affinity for the NOP receptor or related targets. []

3a,4,9,9a-Tetrahydro-4,9-[1,2]benzeno-1H-benzo[f]isoindole-1,3(2H)-diones, N-substituted derivatives

Compound Description: This series of compounds features a 3a,4,9,9a-tetrahydro-4,9-[1,2]benzeno-1H-benzo[f]isoindole-1,3(2H)-dione core with various N-substitutions. The research focused on their synthesis and evaluation as potential antibacterial agents. []

Relevance: Within this series, the 3-(4-phenylpiperazin-1-yl)propoxy and 3-(4-phenylpiperazin-1-yl)-3-oxopropyl substitutions are particularly relevant to N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. They share the 3-(4-phenylpiperazin-1-yl)propyl moiety, albeit with different linker atoms (oxygen in the former and carbonyl in the latter). This structural similarity suggests potential overlap in their biological activity profiles, although further investigation is needed to confirm any shared targets or mechanisms. []

Compound Description: These compounds, derived from γ-hydroxybutyric acid (GHB), were synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors. They are characterized by an N-alkyl carbamate group attached to an α-substituted amide of GHB. []

Relevance: The specific compound within this series with a (4-phenylpiperazin-1-yl) substituent at the α-position of the GHB moiety shares this key structural feature with N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This commonality suggests that both compounds might exhibit some degree of interaction with cholinergic systems, although their overall pharmacological profiles may differ significantly due to the distinct core structures. []

3-[(±)-2-Carboxypiperazin-4-yl]-propyl-1-phosphonic acid (CPP)

Compound Description: CPP is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It has been extensively studied for its effects on synaptic plasticity and its involvement in learning and memory processes. []

Relevance: Although structurally distinct from N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, CPP shares the piperazine ring system. This structural similarity, despite significant differences in the overall molecular structure and the presence of a phosphonic acid group in CPP, warrants consideration when exploring the potential interactions of N1-(2-Methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide with glutamatergic systems, particularly NMDA receptors. []

Properties

CAS Number

1049509-37-6

Product Name

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide

Molecular Formula

C25H29N5O2

Molecular Weight

431.54

InChI

InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32)

InChI Key

CZNIWHRDAJJGRG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.